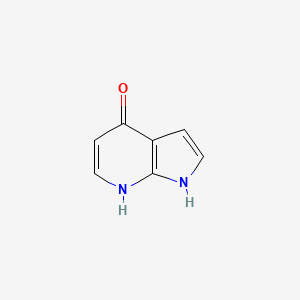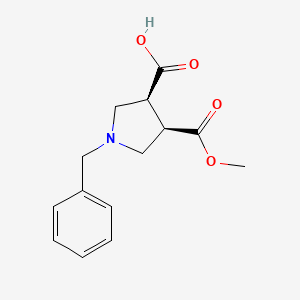
(cis-racemic)-1-Benzylpyrrolidine-3,4-dicarboxylic acid monomethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(cis-racemic)-1-Benzylpyrrolidine-3,4-dicarboxylic acid monomethyl ester: is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.3 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from Benzylamine: Benzylamine can be reacted with succinic anhydride to form benzylsuccinic acid, which is then cyclized to form the pyrrolidine ring.
Starting from Pyrrolidine: Pyrrolidine can be alkylated with benzyl chloride to form benzylpyrrolidine, which is then reacted with succinic anhydride to form the target compound.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes for large-scale synthesis, ensuring high purity and yield. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
(cis-racemic)-1-Benzylpyrrolidine-3,4-dicarboxylic acid monomethyl ester: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzylpyrrolidine-3,4-dicarboxylic acid.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid groups to alcohols.
Substitution: Substitution reactions can be carried out at the benzyl group to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Benzylpyrrolidine-3,4-dicarboxylic acid.
Reduction: Benzylpyrrolidine-3,4-dihydroxymethyl ester.
Substitution: Various substituted benzylpyrrolidine derivatives.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparación Con Compuestos Similares
(cis-racemic)-1-Benzylpyrrolidine-3,4-dicarboxylic acid monomethyl ester: can be compared with other similar compounds, such as:
1-Benzylpiperidine-3,4-dicarboxylic acid monomethyl ester
1-Benzylpyrrolidine-2,5-dicarboxylic acid monomethyl ester
1-Benzylpiperidine-2,6-dicarboxylic acid monomethyl ester
These compounds share structural similarities but differ in the arrangement of atoms and functional groups, leading to variations in their chemical properties and applications.
Propiedades
IUPAC Name |
(3S,4R)-1-benzyl-4-methoxycarbonylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-14(18)12-9-15(8-11(12)13(16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRKEXYTCFTDDC-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B7819671.png)
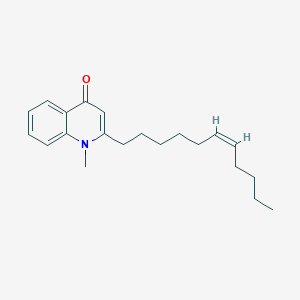
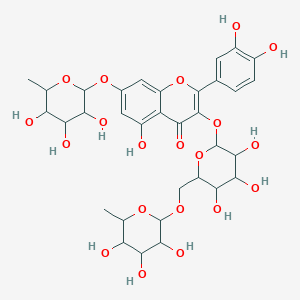

![4-[(Isoquinolin-1-ylsulfanyl)methyl]benzoic acid](/img/structure/B7819699.png)
![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B7819707.png)
![[(7-methoxy-4-methylquinolin-2-yl)thio]acetic acid](/img/structure/B7819716.png)
![4-{[(3-Cyanopyridin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B7819722.png)
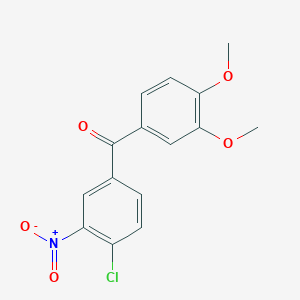
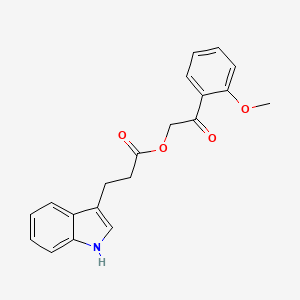
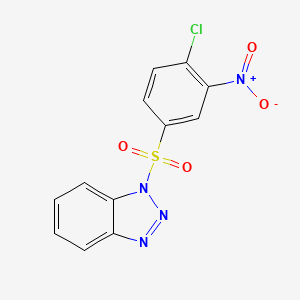
![9-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B7819749.png)
